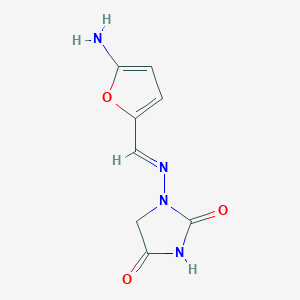

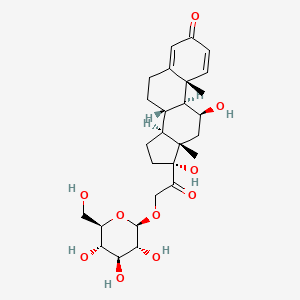

1-(((5-Amino-2-furanyl)methylene)amino)-2,4-imidazolidinedione

Übersicht

Beschreibung

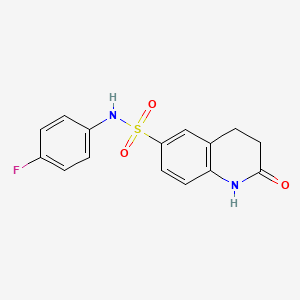

The compound appears to contain an imidazolidinedione group, a furanyl group, and an amino group. These groups are common in many organic compounds and can participate in various chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an imidazolidinedione with a furanyl compound that has been functionalized with an amino group. The exact synthesis route would depend on the specific reagents and conditions used.Molecular Structure Analysis

The structure of the compound could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

The compound’s reactivity could be studied using various chemical tests and spectroscopic techniques. For example, the amino group might be expected to react with acids to form ammonium salts, while the imidazolidinedione group could participate in reactions with nucleophiles.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined using standard laboratory techniques.Wissenschaftliche Forschungsanwendungen

Metabolic and Photochemical Applications

- Metabolic Hydroxylation : The potassium salt of a derivative of 1-(((5-Amino-2-furanyl)methylene)amino)-2,4-imidazolidinedione was isolated from the urine of rats fed with nitrofurantoin, indicating its role in metabolic processes (Olivard et al., 1976).

- Photochemical Hydroxylation : A study synthesized an aldehyde related to 1-(((5-Amino-2-furanyl)methylene)amino)-2,4-imidazolidinedione photochemically, shedding light on its potential for photochemical applications (Olivard et al., 1976).

Muscle Relaxant Activity

- Skeletal Muscle Relaxant Activity : A series of compounds including derivatives of 1-(((5-Amino-2-furanyl)methylene)amino)-2,4-imidazolidinedione were synthesized and evaluated for skeletal muscle relaxant activity, showing effectiveness in both intravenous and oral administrations (Wessels et al., 1981).

Structural and Medicinal Chemistry

- Synthesis of Structurally Varied Derivatives : Structural modifications and syntheses of different derivatives of 1-(((5-Amino-2-furanyl)methylene)amino)-2,4-imidazolidinedione have been explored for various pharmaceutical applications (Ellis et al., 1978).

- Pharmacological Evaluation : Different analogues of this compound have been synthesized and evaluated for their skeletal muscle relaxant properties, contributing to the understanding of structure-activity relationships in pharmacology (White et al., 1987).

Biological Activity Studies

- Hypothermic Activity and Molecular Modelling : Studies on dantrolene sodium and its analogues, related to 1-(((5-Amino-2-furanyl)methylene)amino)-2,4-imidazolidinedione, have been conducted to understand their hypothermic activity and muscle relaxant properties, using molecular modelling approaches (Khalaj et al., 1999).

Corrosion Inhibition

- Eco-Friendly Corrosion Inhibitor : Amino acid compounds related to 1-(((5-Amino-2-furanyl)methylene)amino)-2,4-imidazolidinedione have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions, demonstrating their potential in industrial applications (Yadav et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety tests would involve assessing its toxicity, flammability, and reactivity.

Zukünftige Richtungen

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, studying its reactivity in more detail, or exploring its potential uses in fields such as medicine or materials science.

Please note that this is a general analysis and the specifics might vary for the actual compound. For a detailed analysis, it would be best to refer to scientific literature or conduct laboratory experiments.

Eigenschaften

IUPAC Name |

1-[(E)-(5-aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c9-6-2-1-5(15-6)3-10-12-4-7(13)11-8(12)14/h1-3H,4,9H2,(H,11,13,14)/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJOOBXQOIHZQM-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminofurantoin | |

CAS RN |

21997-21-7 | |

| Record name | 1-(((5-Amino-2-furanyl)methylene)amino)-2,4-imidazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021997217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)

![2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(phosphonooxy)-5-[(phosphonooxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine](/img/structure/B1241976.png)

phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)

![[(4aR,5R,6R,7S)-7-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-6-yl] acetate](/img/structure/B1241980.png)

![N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1241988.png)

![(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241990.png)